molecular formula C5H9Br2NO2 B14531961 2,3-Dibromo-3-methyl-1-nitrobutane CAS No. 62545-07-7

2,3-Dibromo-3-methyl-1-nitrobutane

Cat. No.: B14531961
CAS No.: 62545-07-7
M. Wt: 274.94 g/mol
InChI Key: XNKRFJGRCGVSBD-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-methyl-1-nitrobutane is an organic compound with the molecular formula C5H9Br2NO2 It is a derivative of butane, featuring two bromine atoms, a nitro group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-3-methyl-1-nitrobutane typically involves the bromination of 3-methyl-1-nitrobutane. This can be achieved by reacting 3-methyl-1-nitrobutane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-methyl-1-nitrobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

2,3-Dibromo-3-methyl-1-nitrobutane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro functionalities into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-methyl-1-nitrobutane involves its interaction with molecular targets through its bromine and nitro groups. The bromine atoms can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or act as an electron-withdrawing group, influencing the reactivity of the compound. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dibromo-2-methylbutane
  • 3-Methyl-2,3-dibromopentane
  • 1,3-Dibromo-2-methylbutane

Uniqueness

2,3-Dibromo-3-methyl-1-nitrobutane is unique due to the presence of both bromine and nitro groups on the same carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .

Properties

CAS No.

62545-07-7

Molecular Formula

C5H9Br2NO2

Molecular Weight

274.94 g/mol

IUPAC Name

2,3-dibromo-3-methyl-1-nitrobutane

InChI

InChI=1S/C5H9Br2NO2/c1-5(2,7)4(6)3-8(9)10/h4H,3H2,1-2H3

InChI Key

XNKRFJGRCGVSBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C[N+](=O)[O-])Br)Br

Origin of Product

United States

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